molecular formula C14H10FNO B6375742 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261985-51-6

2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6375742
CAS RN: 1261985-51-6
M. Wt: 227.23 g/mol
InChI Key: AWBQAKYQUIWMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% (2C5FMPP) is a chemical compound with a wide range of potential applications in the scientific research field. It is a highly versatile compound, and has been used in a variety of research studies, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% has been used in a variety of research studies related to biochemistry, physiology, and pharmacology. In biochemistry, it has been used to study the effect of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% on the activity of enzymes involved in the metabolism of fatty acids. In physiology, it has been used to study the effect of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% on the regulation of cellular processes, such as cell differentiation and cell death. In pharmacology, it has been used to study the effect of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% on the binding of drugs to their respective receptors.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% acts as an inhibitor of the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids. Inhibition of FAS by 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% leads to a decrease in the production of fatty acids, which can result in a decrease in the production of other molecules, such as cholesterol and triglycerides.
Biochemical and Physiological Effects
2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% can inhibit the activity of FAS, leading to a decrease in the production of fatty acids. In addition, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% is a highly versatile compound, and has a number of advantages for use in laboratory experiments. The compound is relatively stable, and can be stored at room temperature for extended periods of time. In addition, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% is relatively non-toxic, making it a safe compound to use in laboratory experiments.
However, there are also some limitations to the use of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% in laboratory experiments. For example, the compound is not soluble in water, making it difficult to work with in laboratory experiments. In addition, the compound is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

In the future, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% could be used in a variety of research studies. For example, the compound could be used to study the effect of fatty acid metabolism on the development of various diseases, such as cancer and cardiovascular disease. In addition, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% could be used to study the effect of fatty acid metabolism on the regulation of cellular processes, such as cell differentiation and cell death. Finally, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% could be used to study the effect of fatty acid metabolism on the binding of drugs to their respective receptors.

Synthesis Methods

2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% was synthesized using a two-step method. The first step involved the reaction of 2-cyano-5-chloro-4-methylphenol with 2-fluoro-4-methylphenol in the presence of an anhydrous zinc chloride catalyst. The second step involved the reduction of the 2-cyano-5-chloro-4-methylphenol to 2-cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% (2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%). The reaction was carried out in a sealed reaction vessel at a temperature of 135°C for a period of 24 hours.

properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-5-12(13(15)6-9)10-3-4-11(8-16)14(17)7-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBQAKYQUIWMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684682
Record name 2'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-fluoro-4-methylphenyl)phenol

CAS RN

1261985-51-6
Record name 2'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.